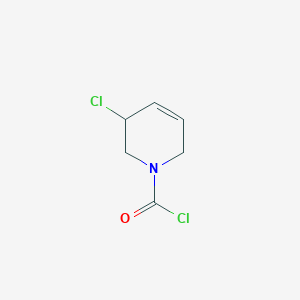![molecular formula C22H21NO2 B2770705 N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396805-50-7](/img/structure/B2770705.png)
N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “N-(3-hydroxy-3-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide” are not available, related compounds have been synthesized. For instance, a series of new 3-hydroxy-3-(2-oxoethyl)-1-(3-phenylpropyl) indolin-2-one derivatives were synthesized by knoevenagel condensation of N-phenylpropyl–5-substituted indole-2,3-diones with various acetophenones analogues .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its components. The compound contains a phenylpropyl group, which is a fragment of the organic compound 3-Phenylpropanol . This compound has a molecular weight of 136.1910 and its IUPAC Standard InChI is InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides revealed significant antibacterial and antimycobacterial activity, suggesting the potential of related compounds in the development of new antimicrobial agents. These compounds demonstrated activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, indicating their potential as leads for novel antimicrobial drugs (Goněc et al., 2015).
Pharmacophore Mapping and Antimicrobial Activity
The consensus-based pharmacophore mapping for N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, as explored in another study, highlighted their antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus isolates. This underscores the potential of N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide related structures in combating antibiotic-resistant bacterial infections (Bąk et al., 2020).
Anticancer Research
Functionalized amino acid derivatives, including those structurally similar to N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide, have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. This suggests the utility of these compounds in designing new anticancer agents, with some showing promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).
Antitrypanosomal Activity
Research on 3-hydroxynaphthalene-2-carboxanilides for their antitrypanosomal activity indicates that certain derivatives exhibit significant activity against Trypanosoma brucei brucei. This highlights the potential of compounds related to N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide in the development of new treatments for trypanosomiasis, a neglected tropical disease (Kos et al., 2018).
Direcciones Futuras
Given the limited information available for “N-(3-hydroxy-3-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide”, future research could focus on its synthesis, characterization, and evaluation of its potential biological activities. This could include antimicrobial and antioxidant activities, similar to related compounds .
Propiedades
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-21(19-9-5-2-6-10-19)15-16-23-22(25)20-13-11-18(12-14-20)17-7-3-1-4-8-17/h1-14,21,24H,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZBTCPWADFZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

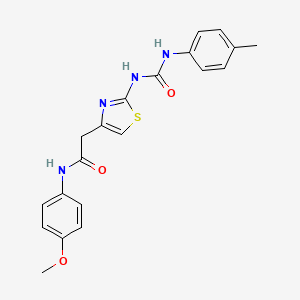
methanamine](/img/structure/B2770626.png)
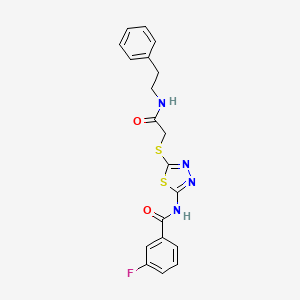
![Methyl 2-[4-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]piperazin-1-yl]acetate](/img/structure/B2770628.png)
![3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2770629.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2770630.png)
![1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
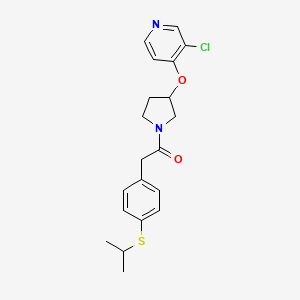
![[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2770640.png)
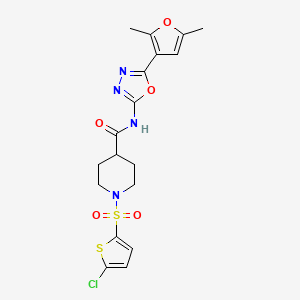
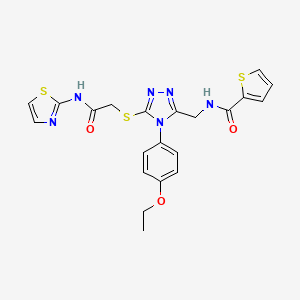
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2770643.png)
